Atf4-IN-2: A Chemical Probe for the Integrated Stress Response Regulator ATF4
Atf4-IN-2: A Chemical Probe for the Integrated Stress Response Regulator ATF4
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Activating Transcription Factor 4 (ATF4) is a master regulator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. The ISR plays a pivotal role in cellular adaptation, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Atf4-IN-2 has emerged as a potent and valuable chemical probe for investigating the multifaceted roles of ATF4. This technical guide provides a comprehensive overview of Atf4-IN-2, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Mechanism of Action
Atf4-IN-2, also known as Compound 29, functions as an inhibitor of ATF4 expression. Its primary mechanism involves the activation of the eukaryotic initiation factor 2B (eIF2B), a key component in the regulation of protein synthesis. Under cellular stress, the phosphorylation of eIF2α leads to the preferential translation of ATF4 mRNA. By activating eIF2B, Atf4-IN-2 effectively restores global protein synthesis and reduces the stress-induced translation of ATF4. This targeted inhibition allows for the precise dissection of ATF4-dependent cellular processes.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for Atf4-IN-2 and a related compound, Atf4-IN-1.
| Compound | Target | Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| Atf4-IN-2 (Compound 29) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 47.71 | - | [1][2] |
| Atf4-IN-1 (Compound 21) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 32.43 | - | [1] |
| Atf4-IN-1 (Compound 21) | eIF2B Activation | eIF2B Activity | HEK-293T | - | 5.844 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of Atf4-IN-2 and the experimental approaches for its characterization, the following diagrams have been generated using the DOT language.
ATF4 Signaling Pathway and Inhibition by Atf4-IN-2
Logical Workflow for Atf4-IN-2 Evaluation
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Atf4-IN-2.
ATF4 Protein Expression Inhibition Assay in HEK-293T Cells
Objective: To determine the IC50 value of Atf4-IN-2 for the inhibition of ATF4 protein expression.
Materials:
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HEK-293T cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
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Thapsigargin (ER stress inducer)
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Atf4-IN-2 (Compound 29)
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Phosphate Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
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Primary antibody: anti-ATF4
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Secondary antibody: HRP-conjugated anti-rabbit IgG
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Chemiluminescent substrate
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Imaging system for western blot detection
Procedure:
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Cell Culture: Culture HEK-293T cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
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Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
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Compound Treatment:
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Prepare a stock solution of Atf4-IN-2 in DMSO.
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Prepare serial dilutions of Atf4-IN-2 in culture medium.
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Pre-treat cells with varying concentrations of Atf4-IN-2 for a specified time (e.g., 1 hour).
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Stress Induction: Induce ER stress by adding a final concentration of 1 µM thapsigargin to the culture medium and incubate for a further specified period (e.g., 8 hours).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add lysis buffer to each well and incubate on ice for 30 minutes.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
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Western Blotting:
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Normalize protein samples to the same concentration.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-ATF4 antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities for ATF4 and a loading control (e.g., β-actin).
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Normalize the ATF4 signal to the loading control.
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Plot the percentage of ATF4 inhibition against the log concentration of Atf4-IN-2 and determine the IC50 value using non-linear regression analysis.
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ATF4 mRNA Assay in Thapsigargin-Stimulated HeLa Cells
Objective: To assess the effect of Atf4-IN-2 on ATF4 mRNA levels in response to ER stress.
Materials:
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HeLa cells
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DMEM with 10% FBS
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Thapsigargin
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Atf4-IN-2 (Compound 29)
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RNA extraction kit (e.g., TRIzol)
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cDNA synthesis kit
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Quantitative PCR (qPCR) machine
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qPCR primers for ATF4 and a reference gene (e.g., GAPDH)
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SYBR Green qPCR master mix
Procedure:
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Cell Culture and Seeding: Culture and seed HeLa cells in 6-well plates as described for the protein expression assay.
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Treatment:
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Treat cells with 200 nM Atf4-IN-2 for a specified pre-incubation time.
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Induce ER stress by adding 100 nM thapsigargin and incubate for 3 hours.[3]
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RNA Extraction:
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Wash cells with PBS.
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Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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Quantitative PCR (qPCR):
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Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for ATF4 and the reference gene.
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Perform qPCR using a standard thermal cycling protocol.
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Data Analysis:
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Calculate the relative ATF4 mRNA expression levels using the ΔΔCt method, normalizing to the reference gene.
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Compare the ATF4 mRNA levels in Atf4-IN-2-treated cells to the thapsigargin-only treated control.[3]
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Protein Synthesis Restoration Assay
Objective: To evaluate the ability of Atf4-IN-2 to restore global protein synthesis in cells under ER stress.
Materials:
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HEK-293T or HeLa cells
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DMEM with 10% FBS
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Thapsigargin
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Atf4-IN-2 (Compound 29)
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Protein synthesis assay kit (e.g., based on puromycin incorporation, such as the SUnSET method)
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Flow cytometer or western blot apparatus
Procedure (SUnSET method example):
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Cell Culture and Treatment: Culture and treat cells with Atf4-IN-2 and thapsigargin as described in the previous protocols.
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Puromycin Labeling:
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Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.
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Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.
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Detection of Puromycin Incorporation (Western Blot):
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Perform western blotting as described above.
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Use an anti-puromycin antibody to detect the level of puromycin-labeled proteins.
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Detection of Puromycin Incorporation (Flow Cytometry):
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Fix and permeabilize the cells.
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Stain with a fluorescently labeled anti-puromycin antibody.
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Analyze the fluorescence intensity by flow cytometry.
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Data Analysis: Compare the levels of puromycin incorporation in cells treated with thapsigargin alone versus those co-treated with Atf4-IN-2 to determine the extent of protein synthesis restoration.
Conclusion
Atf4-IN-2 is a potent and specific chemical probe for the investigation of ATF4-mediated cellular processes. Its ability to inhibit ATF4 expression through the activation of eIF2B provides a valuable tool for researchers in the fields of cell biology, neurobiology, and oncology. The data and protocols presented in this guide are intended to facilitate the effective use of Atf4-IN-2 in elucidating the complex roles of the integrated stress response in health and disease. As with any chemical probe, careful experimental design and appropriate controls are essential for robust and reproducible results.
